Stigmasterol-24,28-epoxide
CAS No.: 123064-40-4
Cat. No.: VC20891105
Molecular Formula: C29H46O2
Molecular Weight: 426.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 123064-40-4 |
---|---|
Molecular Formula | C29H46O2 |
Molecular Weight | 426.7 g/mol |
IUPAC Name | (3S,8S,9S,10R,13R,14S)-10,13-dimethyl-17-[(E,2R)-4-[(2R)-3-methyl-2-propan-2-yloxiran-2-yl]but-3-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
Standard InChI | InChI=1S/C29H46O2/c1-18(2)29(20(4)31-29)16-11-19(3)24-9-10-25-23-8-7-21-17-22(30)12-14-27(21,5)26(23)13-15-28(24,25)6/h7,11,16,18-20,22-26,30H,8-10,12-15,17H2,1-6H3/b16-11+/t19-,20?,22+,23+,24?,25+,26+,27+,28-,29+/m1/s1 |
Standard InChI Key | DHXBXKKOYIJADZ-XDVZEHQTSA-N |
Isomeric SMILES | CC1[C@](O1)(/C=C/[C@@H](C)C2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)C(C)C |
SMILES | CC1C(O1)(C=CC(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)C(C)C |
Canonical SMILES | CC1C(O1)(C=CC(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)C(C)C |
Introduction
Chemical Structure and Properties
Stigmasterol-24,28-epoxide belongs to the phytosterol class and features the characteristic steroid four-ring structure with an epoxide functionality in its side chain. The compound's IUPAC name is (3S,8S,9S,10R,13R,14S)-10,13-dimethyl-17-[(E,2R)-4-[(2R)-3-methyl-2-propan-2-yloxiran-2-yl]but-3-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol . Structurally, it features the sterol backbone with double bonds at positions C5 and C22 (Δ⁵,²²) and the distinctive epoxide bridge between C24 and C28.
The molecular structure presents several stereogenic centers that contribute to its biological activity and interaction with enzymes involved in sterol metabolism. The 3β-hydroxyl group, characteristic of sterols, is maintained in this derivative, while the epoxide functionality introduces additional polarity and reactivity to the molecule.
Physical and Chemical Properties
Stigmasterol-24,28-epoxide possesses several distinguishing physicochemical characteristics that influence its behavior in biological systems and analytical procedures. Table 1 summarizes the key physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties of Stigmasterol-24,28-epoxide
Property | Value |
---|---|
CAS Number | 123064-40-4 |
Molecular Formula | C₂₉H₄₆O₂ |
Molecular Weight | 426.67400 g/mol |
Density | 1.05 g/cm³ |
Boiling Point | 524.5°C at 760 mmHg |
Flash Point | 214.4°C |
LogP | 6.93210 |
Polar Surface Area | 32.76000 |
Vapor Pressure | 3.41E-13 mmHg at 25°C |
Index of Refraction | 1.548 |
Note: Data compiled from chemical database information
Biological Significance and Metabolic Role
Role in Insect Sterol Metabolism
Stigmasterol-24,28-epoxide has been identified as a key intermediate in the metabolic pathway through which phytophagous insects convert dietary stigmasterol to cholesterol. In a pioneering study with Spodoptera littoralis larvae (cotton leafworm), researchers identified this compound along with 22E-stigmasta-5,22,24(28E)-trien-3β-ol and 22E-cholesta-5,22,24-trien-3β-ol as metabolites of tritium-labeled stigmasterol .
The conversion pathway appears to involve several steps including desaturation, epoxidation, and dealkylation processes. Interestingly, when S. littoralis larvae were fed a diet containing both stigmasterol and a diazasterol inhibitor (which disrupts normal sterol metabolism), the relative concentrations of all three metabolites increased substantially . This experimental approach effectively slowed the metabolic pathway, allowing these normally transient intermediates to accumulate to detectable levels.
This research provided the first published identification of stigmasterol-24,28-epoxide and 22E-stigmasta-5,22,24(28E)-trien-3β-ol as intermediates in the stigmasterol to cholesterol conversion pathway in an insect . The discovery has significant implications for understanding how phytophagous insects process dietary sterols, which is crucial for their development and reproduction.
Analytical Methods for Detection and Characterization
The identification and characterization of stigmasterol-24,28-epoxide have relied on sophisticated analytical techniques. Early research employed mass spectrometry with samples introduced via probe (220°C source) for analysis of this compound . Fourier transform NMR spectroscopy has also been instrumental in elucidating its structure .
More recent analytical advances have improved the detection and quantification of sterol epoxides. Thin-layer chromatography (TLC) with optimized solvent systems has been used to separate side-chain-oxidized products of various phytosterols, including stigmasterol . This approach has achieved successful separation of hydroxy derivatives at carbons 24 and 25 of stigmasterol, campesterol, and sitosterol .
Gas chromatography-mass spectrometry (GC-MS) represents another powerful technique for the analysis of sterol oxidation products. Sample preparation typically involves solid-phase extraction (SPE) for enrichment, followed by derivatization to produce silylated derivatives suitable for GC analysis . Both full scan mode (for identification) and selective ion monitoring (for quantification) have been employed for stigmasterol oxidation products.
Challenges in Analysis
Comparative Stability and Structural Considerations
Studies examining the stability of stigmasterol derivatives provide indirect insights into potential properties of stigmasterol-24,28-epoxide. Research on structured acylglycerols containing stigmasterol has demonstrated that the position of stigmasterol in molecular structures significantly affects its degradation patterns . When subjected to elevated temperatures (60°C and 180°C), the degradation of stigmasterol varied depending on its position in the glycerol backbone, with the sn-2 position offering greater stability in some cases .
These findings suggest that the structural context of sterol moieties, including potentially stigmasterol-24,28-epoxide, may significantly influence their stability and reactivity. The epoxide functionality at the 24,28-position likely alters the compound's susceptibility to oxidation compared to unmodified stigmasterol.
Research Area | Key Findings | Potential Applications |
---|---|---|
Insect Biochemistry | Identified as intermediate in stigmasterol to cholesterol conversion | Development of selective metabolic inhibitors for pest control |
Marine Natural Products | Similar epoxide functionality found in Muricea species | Discovery of new bioactive compounds from marine sources |
Analytical Chemistry | Detectable by mass spectrometry, NMR, and chromatographic techniques | Improved methods for identification of sterol metabolites |
Evolutionary Biology | Pathway analogous to sitosterol conversion | Insights into adaptive evolution of sterol processing |
Note: Applications derived from research findings in literature
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